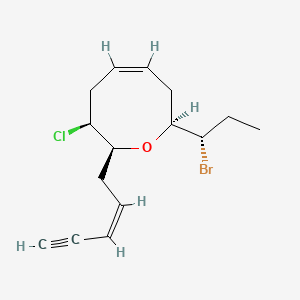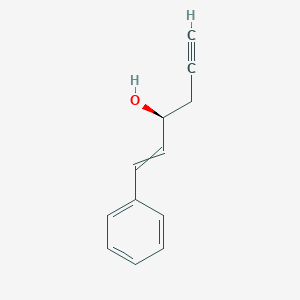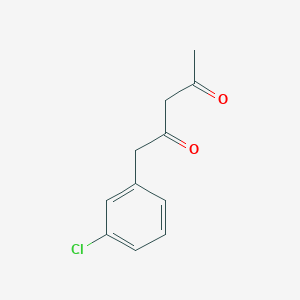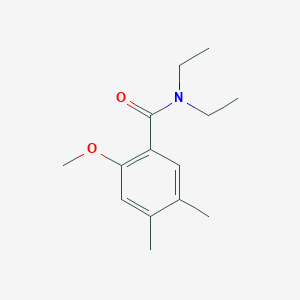
N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide: is an organic compound belonging to the benzamide family It is characterized by the presence of a benzene ring substituted with methoxy, dimethyl, and diethylamide groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide typically involves the reaction of 2-methoxy-4,5-dimethylbenzoic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired benzamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
化学反应分析
Types of Reactions:
Oxidation: N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups.
科学研究应用
Chemistry: N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups on the benzene ring can influence the compound’s binding affinity and specificity. The diethylamide group can further modulate its activity by affecting the compound’s solubility and stability.
相似化合物的比较
- N,N-Dimethyl-4-methoxybenzamide
- N,N-Diethyl-3-methylbenzamide
- N,N-Dimethyl-4-bromo-3-methoxybenzamide
Comparison: N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide is unique due to the specific positioning of its methoxy and dimethyl groups on the benzene ring. This structural arrangement can result in different chemical reactivity and biological activity compared to its analogs. For example, the presence of the methoxy group at the 2-position can enhance the compound’s electron-donating properties, influencing its reactivity in electrophilic aromatic substitution reactions.
属性
CAS 编号 |
82544-94-3 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
N,N-diethyl-2-methoxy-4,5-dimethylbenzamide |
InChI |
InChI=1S/C14H21NO2/c1-6-15(7-2)14(16)12-8-10(3)11(4)9-13(12)17-5/h8-9H,6-7H2,1-5H3 |
InChI 键 |
YAEXVPZWECAAHV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=C(C=C(C(=C1)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


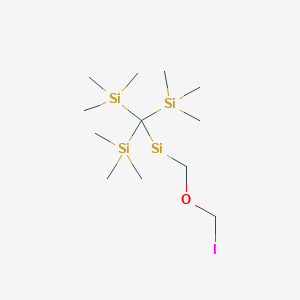
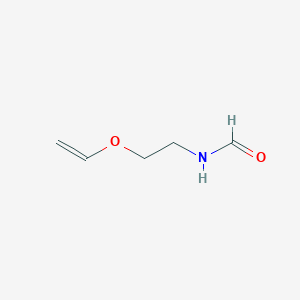
![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)

![9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one](/img/structure/B14411354.png)


![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)
